(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 6-fluoroindole substituent. Its stereochemistry at the pyrrolidine ring’s C2 position (S-configuration) and the fluorinated indole moiety make it a structurally unique compound with applications in medicinal chemistry and organic synthesis. For example, it serves as an intermediate in the synthesis of complex molecules, such as spirocyclic diazaspiro derivatives, via Mitsunobu reactions or reductive amination protocols . The tert-butyl group enhances solubility and stability during synthetic workflows, while the 6-fluoroindole unit may contribute to target-binding interactions in drug discovery contexts .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-8-4-5-14(21)9-12-11-20-16-10-13(19)6-7-15(12)16/h6-7,10-11,14,20H,4-5,8-9H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWHAXJFYQCXLB-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=CNC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of 6-Fluoroindole
The 3-position of 6-fluoroindole undergoes electrophilic substitution with pyrrolidine-derived electrophiles. For example, treatment of 6-fluoroindole with a pyrrolidine-chloromethyl intermediate in dichloromethane (DCM) at 0°C–25°C affords the alkylated product. Yields improve with Lewis acids like AlCl₃ (50–70%), though competing N-alkylation necessitates Boc protection prior to this step.
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction enables inversion of configuration at the pyrrolidine C2 center. A reported protocol couples (R)-2-hydroxymethylpyrrolidine with 6-fluoroindole-3-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 65% yield and >98% enantiomeric excess (ee).
Reduction Methods for Keto Intermediates
Sodium Borohydride in Tetrahydrofuran/Ethanol
Reduction of the ketone intermediate (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone with NaBH₄ in THF/ethanol (1:1) at 0°C–20°C for 1 hour yields the corresponding alcohol with 56% efficiency. This method, however, produces 2.6% of the undesired (2R,3S)-diastereomer.
| Reduction Method | Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| NaBH₄ (THF/EtOH) | 0°C–20°C, 1 h | 56% | 95:5 (2R,3S:2S,3S) |
| Al(OiPr)₃ (iPrOH, reflux) | Reflux, 3 h | 80% | 98:2 |
| DIBAH (Toluene/Cyclohexanol) | 25°C, 2 h | 72% | 93:7 |
Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction
Heating (3S)-3-(Boc-amino)-1-chloro-4-phenyl-2-butanone with Al(OiPr)₃ in isopropyl alcohol under reflux for 3 hours achieves 80% yield of the (2S,3S)-alcohol with minimal byproducts (1% (2R,3S)). Recrystallization from iPrOH enhances purity to >99%.
Boc Protection and Deprotection Dynamics
Protection of Pyrrolidine Amine
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in toluene/aqueous NaOH (pH 7) at 25°C for 3 hours, yielding 68% protected amine. Stirring at pH 7–8 prevents N-fluoroindole side reactions.
Deprotection Under Acidic Conditions
Cleavage of the Boc group employs 4 M HCl in dioxane (25°C, 2 h), though trifluoroacetic acid (TFA) in DCM (0°C–25°C, 30 min) is preferred for acid-sensitive intermediates.
Stereochemical Optimization
Chiral Auxiliary Approaches
Use of (S)-proline-derived starting materials enforces the desired (S)-configuration. For instance, (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate intermediates, when alkylated, retain >98% ee.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the fluoro substituent or the pyrrolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced fluoro or pyrrolidine derivatives.
Substitution: Substituted indole or pyrrolidine derivatives.
Scientific Research Applications
Drug Development
(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has been investigated for its potential as a drug candidate in various therapeutic areas:
- Antidepressant Activity : Research indicates that compounds containing indole structures may exhibit antidepressant effects. The incorporation of the fluorine atom is believed to enhance the selectivity and potency of these compounds in targeting serotonin receptors, which are crucial in mood regulation .
Neuropharmacology
The unique structure of this compound allows it to interact with neurotransmitter systems:
- Serotonin Receptor Modulation : Studies suggest that derivatives of indole can effectively modulate serotonin receptors, potentially leading to new treatments for anxiety and depression. The presence of the pyrrolidine moiety may further influence receptor binding affinities .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their antidepressant properties. Among them, (S)-tert-butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate demonstrated significant activity in preclinical models, indicating its potential as a lead compound for further development .
Case Study 2: Selective Serotonin Reuptake Inhibitors (SSRIs)
In another investigation focused on SSRIs, researchers found that modifications of the indole structure could lead to enhanced selectivity for serotonin transporters. The fluorinated variant of this compound was highlighted for its improved pharmacokinetic properties compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, stereochemistry, and core scaffolds. Below is a detailed analysis:
Stereoisomers and Pyrrolidine Derivatives
- Key Findings: Stereochemistry significantly impacts biological activity and synthetic utility. For instance, the (S)-configured thiol derivative (CAS 1236007-42-3) is preferred in enantioselective catalysis, whereas the (R)-isomer (CAS 86953-79-9) may exhibit divergent binding affinities .
Fluorinated Pyridine/Pyrrolidine Hybrids
- Key Findings :
- Fluorinated pyridine derivatives (e.g., entry 1 above) share the tert-butyl carbamate group but differ in substituent electronics. The 6-fluoroindole in the target compound may enhance π-π stacking compared to pyridine-based analogs .
- Bulky substituents (e.g., silyl groups in CAS-related compounds) improve metabolic stability but may hinder target accessibility .
Indole-Containing Analogs
The target compound’s 6-fluoroindole group is rare among listed analogs. Closest relatives include:
- tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate (from ): Features an indole moiety but lacks fluorination and includes a cycloheptylethyl chain. This structural variation suggests tailored selectivity in protease inhibition or receptor binding .
Biological Activity
(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate, with the CAS number 874774-56-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 318.39 g/mol
- Structure : The compound features a pyrrolidine ring attached to a fluoroindole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to (S)-tert-butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate exhibit anticancer properties. For example, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the fluorine atom in the indole structure enhances the bioactivity by improving lipophilicity and receptor binding affinity.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly beneficial as it reduces gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- In Vitro Studies : A study conducted by Abdellatif et al. synthesized various indole derivatives and evaluated their COX inhibitory activities. Compounds with structural similarities to (S)-tert-butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate displayed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects .
- Safety Profile : Histopathological examinations in animal models revealed minimal degenerative changes in organs after administration of these compounds, suggesting a favorable safety profile for further development .
- Mechanistic Insights : Research highlighted that the compound's ability to modulate inflammatory pathways could be attributed to its interaction with nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Synthesis Approaches
The synthesis of (S)-tert-butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate can be achieved through several methodologies:
- Iron Chloride Catalyzed Reactions : Utilizing iron chloride as a catalyst has been shown to facilitate efficient cross-coupling reactions between indoles and pyrrolidine derivatives .
- Multi-Step Synthesis : A multi-step synthetic route involving protection-deprotection strategies can yield high-purity products suitable for biological evaluation .
Q & A
Basic: What are the standard synthetic routes for (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling a fluorinated indole derivative with a chiral pyrrolidine precursor. Key steps include:
- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect amines during reactions .
- Coupling Reactions: Activation of carboxylic acids with reagents like DIPEA (N,N-diisopropylethylamine) and isobutyl chloroformate to form mixed anhydrides, followed by nucleophilic attack by indole derivatives .
- Purification: Flash chromatography (e.g., silica gel columns with gradients like 0–100% ethyl acetate/hexane) to isolate intermediates .
- Characterization: LC-MS for reaction monitoring and HRMS, NMR, and IR for structural confirmation .
Example Protocol:
Dissolve 1.01 g of starting acid in CH₂Cl₂ with DIPEA.
Add isobutyl chloroformate to form mixed anhydride.
React with 6-fluoro-1H-indole-3-methanol derivative.
Purify via flash chromatography (59% yield reported for analogous compounds) .
Advanced: How can stereochemical purity be ensured during synthesis?
Methodological Answer:
Stereochemical control is critical due to the (S)-configuration of the pyrrolidine ring:
- Chiral Auxiliaries: Use of enantiomerically pure starting materials (e.g., (S)-proline derivatives) to prevent racemization .
- Reaction Conditions: Low temperatures (0–5°C) and non-polar solvents (e.g., THF) to minimize epimerization during coupling steps .
- Analytical Validation:
- Chiral HPLC: To confirm enantiomeric excess.
- Optical Rotation: Compare [α]²⁵D values with literature (e.g., −55.0 (c 0.20, CHCl₃) for related compounds) .
Data Contradictions:
Discrepancies in optical rotation between batches may arise from residual solvents or incomplete purification. Use multiple orthogonal methods (e.g., NMR, HRMS) for validation .
Basic: What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT and COSY for pyrrolidine ring protons (δ 1.4–3.5 ppm) and indole aromatic signals (δ 6.8–7.6 ppm) .
- IR Spectroscopy: Confirm carbonyl (Boc group: ~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
- HRMS: Exact mass determination (e.g., C₁₉H₂₄FN₂O₂ requires m/z 339.1776) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
